molecular formula C8H12 B1383581 1-Ethynyl-1-methylcyclopentane CAS No. 28509-11-7

1-Ethynyl-1-methylcyclopentane

Cat. No.: B1383581
CAS No.: 28509-11-7
M. Wt: 108.18 g/mol
InChI Key: NNGMTMULEKGSTL-UHFFFAOYSA-N
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Description

1-Ethynyl-1-methylcyclopentane is an organic compound with the molecular formula C8H12. It is a cyclic hydrocarbon featuring a cyclopentane ring substituted with an ethynyl group and a methyl group at the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-1-methylcyclopentane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of cyclopentane derivatives. The reaction typically requires the use of strong bases and alkylating agents under controlled conditions to ensure the desired substitution pattern .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-1-methylcyclopentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethynyl-1-methylcyclopentane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethynyl-1-methylcyclopentane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopentane ring provides a stable framework that can modulate the compound’s overall properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethynyl-1-methylcyclopentane is unique due to the presence of both an ethynyl group and a methyl group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-ethynyl-1-methylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-8(2)6-4-5-7-8/h1H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGMTMULEKGSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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